Sodium ionophore VIII

Übersicht

Beschreibung

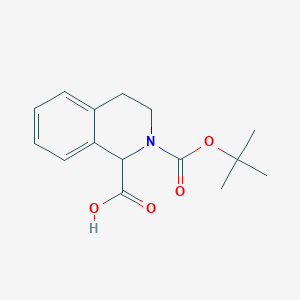

Sodium ionophore VIII is a chemical compound known for its ability to selectively bind and transport sodium ions across lipid membranes. This property makes it particularly useful in various scientific and industrial applications, especially in the field of ion-selective electrodes. This compound is a crown ether-based ionophore, which means it has a cyclic structure that can encapsulate sodium ions, facilitating their transport through hydrophobic environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium ionophore VIII typically involves the formation of a crown ether structure with specific functional groups that enhance its selectivity for sodium ions. One common synthetic route includes the reaction of a diol with a dihalide in the presence of a base to form the crown ether ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process usually includes multiple purification steps such as recrystallization and chromatography to ensure the high purity of the final product. The enhanced hydrophobicity of this compound, due to the presence of additional alkyl chains, helps in improving its stability and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium ionophore VIII primarily undergoes complexation reactions where it binds with sodium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable crown ether structure.

Common Reagents and Conditions

The common reagents used in the preparation and application of this compound include sodium salts, organic solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often involve room temperature and an inert atmosphere to prevent oxidation or hydrolysis.

Major Products Formed

The major product formed from the reaction of this compound with sodium ions is a stable sodium-ionophore complex. This complex can be used in various analytical and sensing applications.

Wissenschaftliche Forschungsanwendungen

Sodium ionophore VIII has a wide range of applications in scientific research:

Chemistry: It is used in the development of ion-selective electrodes for the detection and quantification of sodium ions in various samples.

Biology: this compound is employed in studies involving ion transport and membrane permeability.

Medicine: It is used in the design of biosensors for monitoring sodium levels in biological fluids, which is crucial for diagnosing and managing electrolyte imbalances.

Industry: The compound is used in the fabrication of wearable chemical sensors for real-time monitoring of sweat composition, providing valuable data for health and fitness applications

Wirkmechanismus

The mechanism of action of sodium ionophore VIII involves the selective binding of sodium ions within its crown ether structure. This binding is facilitated by the oxygen atoms in the crown ether, which coordinate with the sodium ion, effectively encapsulating it. The hydrophobic nature of the ionophore allows it to transport the sodium ion across lipid membranes, disrupting the membrane potential and enabling various analytical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium ionophore VI: Shares a similar crown ether structure but with different alkyl chain lengths, affecting its hydrophobicity and selectivity.

Lithium ionophore VIII: Used for lithium ions, demonstrating the versatility of crown ether-based ionophores in selective ion transport

Uniqueness

Sodium ionophore VIII is unique due to its enhanced hydrophobicity, which improves its stability and selectivity for sodium ions. This makes it particularly effective in applications requiring high sensitivity and specificity, such as wearable chemical sensors and ion-selective electrodes .

Eigenschaften

IUPAC Name |

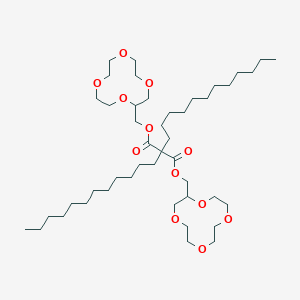

bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84O12/c1-3-5-7-9-11-13-15-17-19-21-23-45(24-22-20-18-16-14-12-10-8-6-4-2,43(46)56-39-41-37-52-31-29-48-25-27-50-33-35-54-41)44(47)57-40-42-38-53-32-30-49-26-28-51-34-36-55-42/h41-42H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDPQSWXOQEQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392841 | |

| Record name | Sodium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

817.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174752-42-2 | |

| Record name | Sodium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)